3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for the efficient arylation of the compound, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The reaction conditions often require the use of aryl and heteroaryl boronic acids, along with a tandem catalyst system such as XPhosPdG2/XPhos to prevent debromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form arylated derivatives.
Common Reagents and Conditions
Reagents: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalysts.
Conditions: Microwave-assisted heating, inert atmosphere (e.g., nitrogen or argon), and appropriate solvents (e.g., toluene or DMF).
Major Products
The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological or material properties .
Scientific Research Applications
3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-one
- 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
Uniqueness
3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position allows for further functionalization through substitution or coupling reactions, enabling the synthesis of a wide range of derivatives with potentially diverse applications.
Properties
Molecular Formula |
C9H10BrN3O |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10BrN3O/c1-2-3-6-4-8(14)13-9(12-6)7(10)5-11-13/h4-5,11H,2-3H2,1H3 |
InChI Key |
RJMXEDNTTYCMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=CN2)Br |
Origin of Product |
United States |
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